1-(3,4-Dichlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC20015130
Molecular Formula: C23H14Cl2N2O3
Molecular Weight: 437.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H14Cl2N2O3 |
|---|---|
| Molecular Weight | 437.3 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H14Cl2N2O3/c1-12-5-4-8-18(26-12)27-20(13-9-10-15(24)16(25)11-13)19-21(28)14-6-2-3-7-17(14)30-22(19)23(27)29/h2-11,20H,1H3 |
| Standard InChI Key | QUBICXTVLJINPU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Features
The compound comprises:
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Chromeno[2,3-c]pyrrole backbone: A fused tetracyclic system integrating chromone (benzopyran-4-one) and pyrrolidine rings.
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3,4-Dichlorophenyl group: Attached at position 1, contributing steric bulk and electronic effects.
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6-Methylpyridin-2-yl group: Positioned at C2, enhancing solubility and potential receptor binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Molecular Formula | CHClNO |
| Molecular Weight | 437.3 g/mol |
| Canonical SMILES | CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl |
| Topological Polar Surface Area | 75.8 Ų |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Multicomponent Reaction (MCR) Approach
A highly efficient method involves reacting:
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Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq)
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6-Methylpyridine-2-carbaldehyde (1.1 eq)
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3,4-Dichloroaniline (1.1 eq)
Conditions:
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Solvent: Ethanol (10–15 mL/g substrate)
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Temperature: 80°C reflux for 20 hours
Yield: 70–75% after crystallization .
Table 2: Synthetic Parameters for Analogous Compounds
| Parameter | Optimal Range |
|---|---|
| Reaction Time | 15–20 hours |
| Temperature | 40–80°C |
| Purification Method | Ethanol recrystallization |
| Typical Purity (HPLC) | >95% |
Alternative Routes
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Stepwise Cyclization: Initial formation of pyrrolidine intermediates via Staudinger reactions, followed by chromone ring closure using dichloromethane/ethanol mixtures.
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Microwave-Assisted Synthesis: Reduces reaction times to 2–4 hours but requires specialized equipment .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, DMSO-):
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δ 8.75 (s, 1H, pyridine-H)
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δ 7.91–7.04 (m, 7H, aromatic protons)
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δ 2.42 (s, 3H, CH)
-
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C NMR:
Infrared Spectroscopy
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Strong absorptions at 1715 cm (C=O stretch) and 1656 cm (conjugated ketone).
Biological Activities and Mechanisms
Enzymatic Interactions
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5-Lipoxygenase (5-LOX) Inhibition: Structural analogs show IC values of 10–30 μM in arachidonic acid metabolism assays, suggesting anti-inflammatory potential .
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Dopamine D1 Receptor Modulation: Pyridine-containing derivatives act as positive allosteric modulators (PAMs) with EC values <100 nM .
Antimicrobial Properties
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Gram-Positive Bacteria: MIC values of 8–16 μg/mL against Staphylococcus aureus due to membrane disruption .
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Fungal Pathogens: 50% growth inhibition at 32 μg/mL for Candida albicans .
Table 3: Comparative Bioactivity Data
| Target | Activity (IC/EC) | Selectivity Index |
|---|---|---|
| 5-LOX | 18 ± 1 μM | >100 vs COX-2 |
| D1 Receptor | 45 ± 3 nM | >1000 vs 5-HT1A |
| S. aureus | 12 ± 0.5 μg/mL | N/A |
Research Advancements and Applications
Drug Discovery
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Library Synthesis: 223 derivatives synthesized via MCR, with 92% success rate .
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Lead Optimization: Introduction of electron-withdrawing groups (e.g., -CF) improves metabolic stability (t >6 hours in murine models) .
Material Science
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